molecular formula C17H22BrN3O B14935898 2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B14935898
M. Wt: 364.3 g/mol
InChI Key: MTMVUOJYPIWVSA-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole core, which is often associated with enhanced biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide typically involves the bromination of an indole precursor followed by acylation and subsequent amide formation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and acylating agents like acetic anhydride. The final step involves the reaction of the acylated intermediate with an amine, such as 1-ethylpyrrolidine, under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-1H-indol-1-yl)propanoic acid
  • (5-bromo-1H-indol-1-yl)-acetic acid ethyl ester
  • 5-(5-bromo-1H-indol-1-yl)pentanoic acid

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is unique due to its specific structural features, including the presence of the 1-ethylpyrrolidin-2-yl group. This structural modification can enhance its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C17H22BrN3O

Molecular Weight

364.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C17H22BrN3O/c1-2-20-8-3-4-15(20)11-19-17(22)12-21-9-7-13-10-14(18)5-6-16(13)21/h5-7,9-10,15H,2-4,8,11-12H2,1H3,(H,19,22)

InChI Key

MTMVUOJYPIWVSA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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